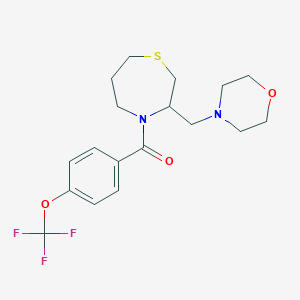
(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H23F3N2O3S and its molecular weight is 404.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a morpholinomethyl group and a trifluoromethoxy-substituted phenyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C18H23F3N2O3S
- Molecular Weight: 404.45 g/mol
- IUPAC Name: [3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, highlighting its potential as an antifungal and anticancer agent.
Antifungal Activity
Recent research indicates that compounds similar to thiazepan derivatives exhibit antifungal properties. For instance, studies have shown that thiazole heterocycles can inhibit fungal growth effectively. The presence of electronegative substituents such as fluorine enhances the antifungal activity by increasing lipophilicity and facilitating interaction with target enzymes like 14α-demethylase .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2d | 1.23 | Candida parapsilosis |
| 2e | 1.23 | Candida albicans |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds, indicating their effectiveness against specific fungal strains.
Anticancer Activity
In vitro studies have demonstrated that morpholinomethyl thiazepan derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values indicating significant cytotoxicity against NIH/3T3 cells:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2d | 148.26 | NIH/3T3 |
| 2e | 187.66 | NIH/3T3 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells at therapeutic concentrations .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound may act as an inhibitor of critical enzymes involved in fungal sterol biosynthesis, particularly the 14α-demethylase enzyme, which is crucial for ergosterol production in fungi.
- Cell Membrane Disruption: By interacting with the lipid bilayer of fungal cells, it could disrupt membrane integrity leading to cell death.
- Cytotoxicity Mechanisms: In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation or by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have focused on the biological evaluation of thiazepan derivatives:
- A study published in PubChem reported on the synthesis and characterization of thiazepan derivatives showing promising antifungal activity against Candida species.
- Another investigation highlighted the structure-activity relationship (SAR) of morpholino-containing compounds and their cytotoxic effects on NIH/3T3 cells, emphasizing the role of substituent electronegativity on biological activity .
Propriétés
IUPAC Name |
[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3S/c19-18(20,21)26-16-4-2-14(3-5-16)17(24)23-6-1-11-27-13-15(23)12-22-7-9-25-10-8-22/h2-5,15H,1,6-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOLNZBFKBOEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













